

5-(2-Methoxyethoxy)pyridine-3-boronic acid

molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(2-Methoxyethoxy)pyridine-3-boronic acid

Cat. No.: B1454824

[Get Quote](#)

An In-depth Technical Guide to **5-(2-Methoxyethoxy)pyridine-3-boronic acid**

Introduction

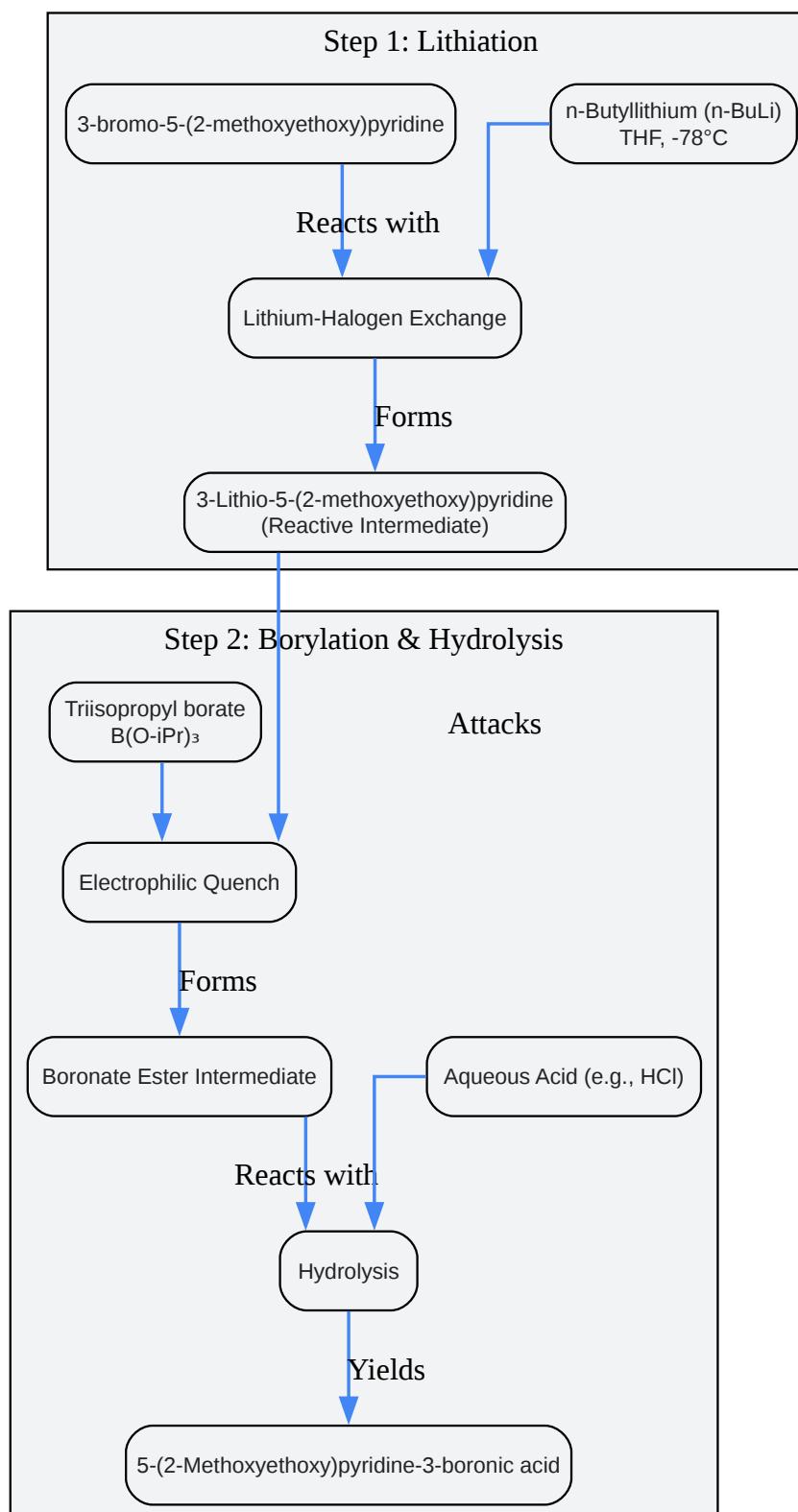
In the landscape of modern medicinal chemistry and materials science, the strategic construction of complex molecular architectures is paramount. Heterocyclic boronic acids have emerged as indispensable tools, serving as versatile building blocks in carbon-carbon bond-forming reactions. Among these, **5-(2-Methoxyethoxy)pyridine-3-boronic acid** (CAS No. 1015229-31-8) is a key intermediate, valued for its unique electronic and structural properties. The presence of the pyridine core, a ubiquitous scaffold in pharmaceuticals, combined with a flexible ether linkage and a reactive boronic acid moiety, makes this compound a highly sought-after reagent for introducing functionalized pyridine rings into target molecules.[1][2]

This guide provides an in-depth technical overview of **5-(2-Methoxyethoxy)pyridine-3-boronic acid**, designed for researchers, chemists, and drug development professionals. We will explore its molecular structure, outline a robust synthetic pathway, detail its principal application in Suzuki-Miyaura cross-coupling reactions, and provide field-proven protocols for its synthesis and use, underpinned by a discussion of its handling and stability.

Molecular Insignia: Properties and Structure

5-(2-Methoxyethoxy)pyridine-3-boronic acid is a substituted pyridinylboronic acid. The core structure features a pyridine ring functionalized at the 3-position with a boronic acid group [-

$\text{B}(\text{OH})_2$] and at the 5-position with a 2-methoxyethoxy group [-OCH₂CH₂OCH₃]. This combination of a Lewis acidic boronic acid and a Lewis basic pyridine nitrogen, along with the flexible ether side chain, dictates its reactivity and physical properties.


Table 1: Physicochemical Properties of **5-(2-Methoxyethoxy)pyridine-3-boronic acid**

Property	Value	Source
CAS Number	1015229-31-8	[3]
Molecular Formula	C ₈ H ₁₂ BNO ₄	[3]
Molecular Weight	196.99 g/mol	[4]
IUPAC Name	(5-(2-methoxyethoxy)pyridin-3-yl)boronic acid	[3]
Physical Form	Solid	[3]
Storage Temperature	Inert atmosphere, store in freezer, under -20°C	[3]

Synthesis and Mechanism

The synthesis of heteroaryl boronic acids is a well-established field, yet the specific preparation of **5-(2-Methoxyethoxy)pyridine-3-boronic acid** requires a carefully controlled sequence. A common and effective strategy involves a halogen-lithium exchange from a suitable brominated precursor, followed by electrophilic trapping with a borate ester.[5][6] This approach is favored because the lithium-halogen exchange is typically very fast, even at low temperatures, minimizing side reactions.

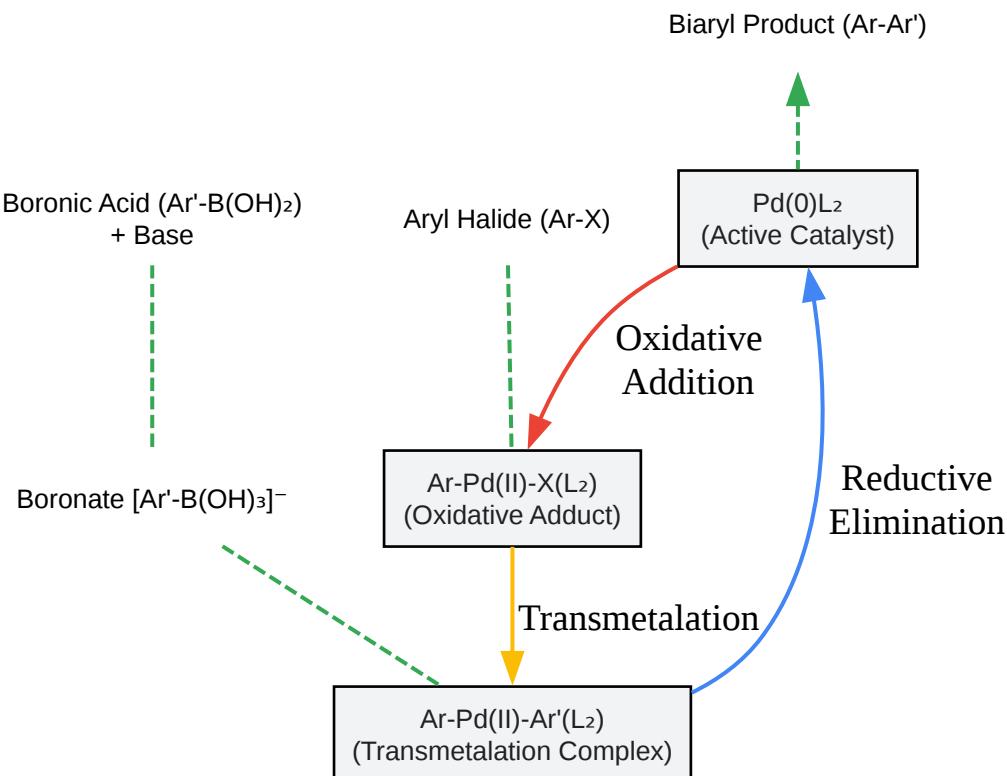
The logical precursor for this synthesis is 3-bromo-5-(2-methoxyethoxy)pyridine (CAS No. 181585-07-9).[7][8] The synthesis proceeds via the following workflow:

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **5-(2-Methoxyethoxy)pyridine-3-boronic acid**.

Experimental Protocol: Synthesis

This protocol describes the synthesis starting from the bromopyridine precursor.


- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-5-(2-methoxyethoxy)pyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
- **Cooling:** Cool the solution to -78°C using a dry ice/acetone bath.
 - **Causality:** This low temperature is critical to prevent side reactions, such as the reaction of the highly basic organolithium intermediate with the solvent or other electrophilic sites on the starting material.
- **Lithiation:** Slowly add n-butyllithium (n-BuLi, ~1.1 eq, as a solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78°C. Stir for 30-60 minutes.
 - **Causality:** n-BuLi is a strong base and nucleophile that rapidly exchanges with the bromine atom on the electron-deficient pyridine ring to form the desired organolithium species.^[6]
- **Borylation:** To the reaction mixture, add triisopropyl borate (B(O-iPr)₃, ~1.2 eq) dropwise, again ensuring the temperature remains at -78°C.
 - **Causality:** The highly nucleophilic carbon of the lithiated pyridine attacks the electrophilic boron atom of the borate ester. Triisopropyl borate is used due to its steric bulk, which helps prevent the formation of over-alkynated borate species.^[9]
- **Warm-up and Quench:** After the addition is complete, allow the reaction to slowly warm to room temperature over several hours or overnight.
- **Hydrolysis:** Carefully quench the reaction by pouring it into a stirred solution of aqueous hydrochloric acid (e.g., 1N HCl). Stir vigorously for 30 minutes.
 - **Causality:** The acidic workup hydrolyzes the boronate ester intermediate to the final boronic acid.

- Purification: Adjust the pH of the aqueous phase to ~7 using a base (e.g., NaOH solution). The product may precipitate out of the solution.^[9] If it does, it can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Core Application: Suzuki-Miyaura Cross-Coupling

The paramount application of **5-(2-Methoxyethoxy)pyridine-3-boronic acid** is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.^[10] This reaction forms a carbon-carbon bond between the boronic acid's pyridine ring and an aryl or vinyl halide/triflate, a transformation that is a cornerstone of pharmaceutical synthesis.^{[11][12]} The ability to construct complex biaryl systems under relatively mild conditions with high functional group tolerance makes this reaction exceptionally powerful.^{[13][14]}

The reaction proceeds through a well-understood catalytic cycle involving a Palladium(0) species.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for coupling **5-(2-Methoxyethoxy)pyridine-3-boronic acid** with an aryl bromide.

- Reagent Preparation: In a reaction vessel, combine the aryl bromide (1.0 eq), **5-(2-Methoxyethoxy)pyridine-3-boronic acid** (1.2-1.5 eq), a palladium catalyst (e.g., $\text{Pd}(\text{dppf})\text{Cl}_2$, 1-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 eq).
 - Causality: The boronic acid is used in slight excess to ensure complete consumption of the often more expensive aryl halide. The base is essential for activating the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[14] The choice of catalyst and ligand (like dppf) is crucial for stabilizing the palladium species and promoting the reaction.
- Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.
 - Causality: The aqueous phase is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
- Degassing: Seal the vessel and degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through it for 15-30 minutes, or by using several freeze-pump-thaw cycles.
 - Causality: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the $\text{Pd}(0)$ catalyst.
- Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

- Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na_2SO_4 , filter, and concentrate. Purify the crude product using flash column chromatography on silica gel to obtain the desired biaryl compound.

Handling, Storage, and Stability

Proper handling and storage are critical to maintain the quality and reactivity of boronic acids.

[15]

- Stability: Boronic acids can undergo decomposition through several pathways. Protodeboronation, the cleavage of the C-B bond, can occur in the presence of moisture.[16] In the solid state, boronic acids can undergo dehydration to form cyclic trimers known as boroxines. While this is often reversible, it complicates accurate weighing and stoichiometry. [16]
- Storage: **5-(2-Methoxyethoxy)pyridine-3-boronic acid** should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon).[17] To maximize shelf life and prevent degradation, it is recommended to store the compound in a freezer at temperatures of -20°C or below.[3] Avoid exposure to excessive heat, light, and moisture.[15]
- Handling: Always handle boronic acids in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[17] Avoid creating dust when handling the solid material.[17]

Analytical Characterization

While actual spectra are instrument-dependent, the following provides an expected profile for successful synthesis and purification.

- ^1H NMR: The proton NMR spectrum should show distinct signals for the pyridine ring protons, the two methylene groups of the ethoxy chain, and the methoxy group protons. The boronic acid protons (-OH) may appear as a broad singlet, which is often exchangeable with D_2O .
- ^{13}C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons of the pyridine ring and the aliphatic carbons of the methoxyethoxy side chain.

- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule $[M+H]^+$.
- Infrared (IR) Spectroscopy: The IR spectrum should feature a strong, broad absorption band in the $3200\text{-}3600\text{ cm}^{-1}$ region, characteristic of the O-H stretching of the boronic acid group. Bands corresponding to C-H, C=N, C=C, and C-O stretching will also be present.

Conclusion

5-(2-Methoxyethoxy)pyridine-3-boronic acid stands out as a valuable and versatile building block for organic synthesis. Its utility is firmly rooted in its capacity to participate in robust and reliable palladium-catalyzed cross-coupling reactions, providing a direct route to complex, pharmaceutically relevant pyridine-containing molecules.^{[12][18]} Understanding its synthesis, reactivity, and proper handling is essential for any researcher aiming to leverage its potential in drug discovery, agrochemicals, and materials science. This guide provides the foundational knowledge and practical protocols to effectively incorporate this powerful reagent into the modern synthetic chemist's toolbox.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 6-Methoxy-5-(methoxycarbonyl)pyridine-2-boronic Acid|CAS 2377609-34-0 [benchchem.com]
- 3. 5-(2-Methoxyethoxy)pyridine-3-boronic acid | 1015229-31-8 [sigmaaldrich.com]
- 4. (6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]

- 7. 3-bromo-5-(2-methoxyethoxy)pyridine (CAS No. 181585-07-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 8. 3-Bromo-5-(2-methoxyethoxy)pyridine | C8H10BrNO2 | CID 10775911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Methoxy-5-pyridineboronic acid | 163105-89-3 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. laballey.com [laballey.com]
- 16. benchchem.com [benchchem.com]
- 17. fishersci.co.uk [fishersci.co.uk]
- 18. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-(2-Methoxyethoxy)pyridine-3-boronic acid molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1454824#5-2-methoxyethoxy-pyridine-3-boronic-acid-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com